molecular formula C7H11NO B11764387 2-Azabicyclo[2.2.2]octan-5-one

2-Azabicyclo[2.2.2]octan-5-one

Cat. No.: B11764387
M. Wt: 125.17 g/mol
InChI Key: TYIHTHRHKCYYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.2]octan-5-one is a bridged bicyclic lactam featuring a nitrogen atom at the bridgehead position (position 2) and a ketone group at position 3. Its rigid scaffold, derived from the bicyclo[2.2.2]octane framework, confers unique stereoelectronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound’s synthesis often involves cycloaddition or rearrangement strategies, as seen in the Schmidt reaction of bicyclo[2.2.2]octan-5-one derivatives . Its structural rigidity and functional group placement enable applications in drug design, particularly as a bioisostere for aromatic rings .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-6-2-1-5(7)4-8-6/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIHTHRHKCYYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Azabicyclo[2.2.1]heptan-3-one

  • Structural Differences: The [2.2.1] system (norbornane analog) has a smaller ring size, leading to increased ring strain and reduced conformational flexibility compared to the [2.2.2] system.
  • Reactivity : In cycloaddition reactions with phenyl azide, the [2.2.1] system exhibits 100% exo-facial selectivity, whereas the [2.2.2] analog forms both exo- and endo-adducts, yielding four stereoisomers .
  • Applications : The [2.2.1] framework is less explored in bioactivity studies but serves as a precursor for aziridines via photolytic dinitrogen removal .

2-Oxabicyclo[2.2.2]octanes

  • Key Difference : Replacement of the bridgehead nitrogen with oxygen alters electronic properties and hydrogen-bonding capacity.
  • Synthesis : Both systems are synthesized via similar alkene cyclization routes, but 2-oxabicyclo[2.2.2]octanes are more lipophilic, influencing their pharmacokinetic profiles .
  • Bioisosterism : The oxa-analog is reported as a phenyl ring bioisostere, while the aza-analog is more suited for mimicking polar aromatic motifs .

2-Azabicyclo[3.2.2]nonan-5-one

  • Structural Flexibility : The [3.2.2] system introduces an additional methylene group, increasing conformational flexibility.
  • Biological Activity: 2-Azabicyclo[3.2.2]nonan-5-ylamines exhibit superior antiprotozoal activity (e.g., IC₅₀ = 0.28 µM against Plasmodium falciparum) compared to rigid [2.2.2] analogs, highlighting the impact of flexibility on target binding .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Ring System Molecular Formula Molecular Weight Key Functional Groups
2-Azabicyclo[2.2.2]octan-5-one [2.2.2] C₇H₁₁NO 139.17 Lactam (5-keto)
2-Oxabicyclo[2.2.2]octane [2.2.2] C₇H₁₂O 112.17 Ether
2-Azabicyclo[2.2.1]heptan-3-one [2.2.1] C₆H₉NO 111.14 Lactam (3-keto)
2-Azabicyclo[3.2.2]nonan-5-one [3.2.2] C₈H₁₃NO 153.20 Lactam (5-keto)

Q & A

Q. What are the standard synthetic routes for 2-Azabicyclo[2.2.2]octan-5-one, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example, azabicyclic systems are often constructed via intramolecular cycloaddition or ring-closing metathesis. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) are critical for regioselectivity and yield. Controlled temperatures (e.g., −78°C to room temperature) and polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency. Catalysts like Lewis acids (e.g., BF₃·OEt₂) may stabilize transition states, improving selectivity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy (¹H/¹³C): Assigns proton and carbon environments, confirming ring substitution patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles in crystalline derivatives.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). These methods are cross-validated to ensure structural integrity, as outlined in synthetic protocols for analogous azabicyclic compounds .

Q. What are the primary pharmacological targets of this compound derivatives?

The bicyclic scaffold is explored for neurokinin receptor antagonism, particularly in pain modulation and psychiatric disorders. Derivatives exhibit affinity for NK₁ and NK₂ receptors, validated via radioligand binding assays and in vivo models (e.g., guinea pig ileum contraction studies). Structural modifications at the 5-keto position enhance receptor specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during cycloaddition reactions with this compound derivatives?

Regioselectivity conflicts (e.g., exo vs. endo adducts) arise from steric and electronic factors. For [2.2.2] systems, computational modeling (DFT calculations) predicts transition-state energies, while experimental validation uses substituent-directed approaches (e.g., electron-withdrawing groups at specific positions). High-resolution LC-MS and 2D NMR (NOESY) distinguish isomers, as demonstrated in phenyl azide cycloaddition studies .

Q. What computational strategies predict the binding affinity of this compound derivatives to neurokinin receptors?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations model ligand-receptor interactions. Key parameters include:

  • Binding pocket flexibility : Simulated via ensemble docking.
  • Free energy calculations (MM/PBSA) : Quantify contributions from hydrophobic/hydrogen-bonding interactions.
  • Pharmacophore alignment : Matches derivative substituents with receptor hotspots (e.g., transmembrane helices). Experimental validation via SPR (surface plasmon resonance) correlates computational predictions with empirical KD values .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Racemization at the bridgehead nitrogen is a key issue. Methodological solutions include:

  • Chiral auxiliaries : Temporarily fix stereochemistry during cyclization (e.g., Evans oxazolidinones).
  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings.
  • Kinetic resolution : Enzymatic or chemical separation of enantiomers via selective reactivity. Stereochemical outcomes are confirmed by polarimetry and chiral HPLC .

Methodological Notes

  • Contradiction Analysis : Conflicting data (e.g., binding affinities) require reevaluation of assay conditions (pH, temperature) and purity verification (HPLC ≥95%).
  • Stereochemical Control : Absolute configuration assignments must follow IUPAC guidelines using Cahn-Ingold-Prelog priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.